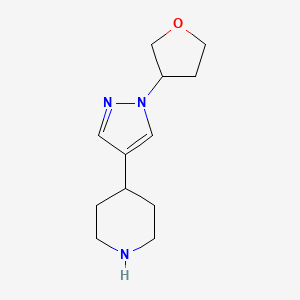

4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine

Description

4-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a pyrazole moiety substituted with a tetrahydrofuran (THF) group at the N1 position. The compound is synthesized via condensation reactions involving pyrazole-carboxaldehydes and piperidine derivatives, as inferred from analogous synthetic routes in pyrazole-piperidine systems .

Properties

IUPAC Name |

4-[1-(oxolan-3-yl)pyrazol-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-4-13-5-2-10(1)11-7-14-15(8-11)12-3-6-16-9-12/h7-8,10,12-13H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRQJCBVFZMBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN(N=C2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrofuran-3-yl group, which can be synthesized through the reaction of 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones. Finally, the piperidine ring is formed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazole and piperidine rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Crystallographic Insights

- Target Compound : The THF group enhances aqueous solubility compared to hydrophobic analogs like the trifluoromethyl derivative, making it suitable for oral bioavailability in CNS drugs .

- Crystallography : Structural analogs (e.g., 1-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one) have been characterized using SHELX and ORTEP software, confirming piperidine-pyrazole conformations .

- Biological Activity : The trifluoromethyl analog shows improved metabolic stability due to CF₃’s resistance to oxidation, whereas the phenyl-imidazole derivative exhibits stronger binding to aromatic receptor pockets .

Biological Activity

Overview

4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine is a complex organic compound notable for its unique structural features, which include a tetrahydrofuran ring, a pyrazole ring, and a piperidine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological macromolecules.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. This interaction may influence cellular processes relevant to neurological disorders and other therapeutic areas.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially useful in treating infections.

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that derivatives of piperidine compounds can protect neuronal cells from oxidative stress. The presence of the tetrahydrofuran and pyrazole moieties enhances this protective effect by modulating signaling pathways involved in cell survival.

- Antimicrobial Screening : A study conducted on various pyrazole derivatives, including those with tetrahydrofuran substitutions, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of the tetrahydrofuran ring significantly contributes to the antimicrobial efficacy .

- In Vivo Evaluations : Animal model studies have shown that compounds similar to this compound exhibit significant reductions in symptoms associated with neurodegenerative conditions when administered at specific dosages .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methyl-1-(tetrahydrofuran-3-yl)piperidine | Methyl substitution on piperidine | Moderate antimicrobial activity |

| 1-(tetrahydrofuran-3-yl)piperidine | Lacks pyrazole moiety | Limited neuroprotective effects |

| This compound | Unique combination of tetrahydrofuran and pyrazole | Enhanced neuroprotective and antimicrobial activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.